molecular formula C10H11ClN2O B1437668 N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide CAS No. 1082128-59-3

N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide

Cat. No. B1437668
M. Wt: 210.66 g/mol
InChI Key: NOVUWCLIVVWLQI-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide” is a chemical compound with the CAS Number: 1082128-59-3 . It has a molecular weight of 210.66 . This compound is used extensively in scientific research due to its diverse applications in various fields of study, including medicinal chemistry, material science, and organic synthesis.


Molecular Structure Analysis

The InChI code for “N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide” is 1S/C10H11ClN2O/c11-8-4-3-7 (12)5-9 (8)13-10 (14)6-1-2-6/h3-6H,1-2,12H2, (H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide” has a molecular weight of 210.66 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available data.

Scientific Research Applications

1. Anti-inflammatory and Antioxidant Activity A related compound, 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, has been synthesized and shown to exhibit in vitro anti-inflammatory and antioxidant activities. These activities were comparable to ibuprofen and ascorbic acid respectively (Kumar, Anupama, & Khan, 2008).

2. Vasodilating Ability through K+ Channel Opening KRN4884, a similar compound, demonstrated a vasodilating ability based on K+ channel opening action in porcine coronary arteries. The structure-activity relationship indicated that both amino groups in the pyridine nucleus and the chlorine atom in the benzene nucleus were crucial for its potency as a K+ channel opener (Izumi, Tanaka, Okada, Ogawa, & Izawa, 1996).

3. Synthesis of Cyclopropane Amino Acids A method for the preparation of cyclopropane amino acids was developed, involving the cyclopropanation of dehydroamino acids using aryl and unsaturated diazo compounds. This process was important in synthesizing several bioactive compounds, demonstrating the synthetic utility of cyclopropane amino acids (Adams et al., 2003).

4. Antimicrobial Activities Some derivatives, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant inhibition of bacterial and fungal growth (Akbari et al., 2008).

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUWCLIVVWLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide
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N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide
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N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide
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N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide
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